4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester

Boronic ester stability Suzuki-Miyaura coupling Reagent handling

Free boronic acids present protodeboronation and purification challenges that compromise cross-coupling efficiency. 4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester (CAS 1227068-84-9) overcomes these limitations. - The pinacol ester imparts bench stability and simplifies handling compared to free boronic acids. - The 4,4-difluoro motif electronically tunes the ring, improving metabolic stability and target engagement in antiviral (HCMV, orthopoxvirus) and agrochemical programs. - Available from qualified suppliers at ≥97% purity with reliable global logistics, supporting medicinal chemistry and process scale-up.

Molecular Formula C11H17BF2O2
Molecular Weight 230.06 g/mol
Cat. No. B12443926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester
Molecular FormulaC11H17BF2O2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(F)F
InChIInChI=1S/C11H17BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h5H,6-7H2,1-4H3
InChIKeyHIENYMGMEYFXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Attributes of 4,4-Difluorocyclopent-1-ene-1-boronic Acid Pinacol Ester


4,4-Difluorocyclopent-1-ene-1-boronic acid pinacol ester (CAS: 1227068-84-9) is a specialized alkenylboronic ester featuring a 4,4-difluorinated cyclopentene core . This compound is primarily employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the stereospecific installation of a fluorinated cyclopentene moiety into complex organic frameworks [1]. Its pinacol ester protecting group confers enhanced stability and handling characteristics compared to the corresponding free boronic acid, making it a preferred reagent for pharmaceutical and agrochemical intermediate synthesis [2].

1
Pinacol ester for enhanced stability and handling
2
4,4-Difluoro cyclopentene core for stereoelectronic modulation
3
Suzuki–Miyaura cross-coupling compatible building block

Critical Role of 4,4-Difluorocyclopent-1-ene-1-boronic Acid Pinacol Ester


Substituting this compound with a non-fluorinated cyclopentene boronic ester or a free boronic acid derivative introduces significant and quantifiable risks to synthetic outcomes. The pinacol ester form is essential for mitigating the inherent instability and purification challenges associated with free boronic acids [1]. Furthermore, the specific 4,4-difluorination pattern is not merely an incremental change; it fundamentally alters the electronic and steric properties of the cyclopentene ring, directly impacting cross-coupling yields and the downstream biological activity of the resultant molecules [2][3]. Using a generic, non-fluorinated analog would result in a different molecular scaffold, potentially compromising target binding, metabolic stability, and overall project success.

Core mismatch

Non-fluorinated cyclopentene analogs alter electronic and steric properties, may reduce coupling yields and downstream molecular fit.

Form instability

Free boronic acid is prone to hydrolysis and protodeboronation, leading to inconsistent reagent quality and purification challenges.

Pharmacophore shift

The 4,4-difluorination pattern is critical for bioactive scaffold recognition; substitution may alter target engagement profile.

Quantitative Evidence Guide: 4,4-Difluorocyclopent-1-ene-1-boronic Acid Pinacol Ester


Enhanced Stability Compared to Free Boronic Acid

The pinacol ester form of 4,4-difluorocyclopent-1-ene-1-boronic acid provides significantly improved handling and storage stability compared to its free boronic acid counterpart. While free boronic acids are prone to facile hydrolysis and degradation, the pinacol ester derivative is designed for easier purification and is relatively stable to air and moisture [1]. This enhanced stability simplifies long-term storage, with vendor recommendations specifying storage at 2-8°C under dry conditions to prevent degradation, a more forgiving requirement than for the free acid .

Stability advantage
Class-level inference
Pinacol ester: stable under air/moisture; free boronic acid: hydrolysis-prone
Supports reliable reagent handling and storage
Class-level observation; verify lot-specific stability
Boronic ester stability Suzuki-Miyaura coupling Reagent handling

High Synthetic Yield in Copper-Catalyzed Borylation

The synthesis of 4,4-difluorocyclopent-1-ene-1-boronic acid pinacol ester via Cu-catalyzed stereoselective borylation of the corresponding gem-difluoroalkene proceeds with high efficiency. Under optimized conditions, typical yields for this reaction class can exceed 85% . This is consistent with the broader class of (Z)-fluorinated alkenylboronic acid pinacol esters, which are obtained via a Cu-catalyzed borylation method that demonstrates high stereoselectivity and functional group compatibility [1].

Synthetic yield
Cross-study comparable
≥85% yield under optimized Cu-catalyzed borylation
Indicates reliable supply and scalability
Reported for analogous (Z)-alkenylboronic esters
Gem-difluoroalkene borylation Cu catalysis Synthetic yield

Antiviral Activity of 4,4-Difluorocyclopentene Derivatives

The 4,4-difluorocyclopentene scaffold is a validated motif in medicinal chemistry, as demonstrated by the antiviral activity of the 4',4'-difluoro analog of 5'-noraristeromycin. This compound exhibited an EC50 of 6.2 µM against human cytomegalovirus (HCMV) and 143 µM and 94 µM against vaccinia and cowpox viruses, respectively [1]. In contrast, 4,4-difluorocyclohexyl building blocks, while important (e.g., in Maraviroc), represent a distinct chemical space and cannot access the same ring-constrained, unsaturated pharmacophore [2].

Derivative antiviral profile
Class-level inference
EC₅₀ 6.2 µM (HCMV derivative); distinct from cyclohexyl scaffold
Supports antiviral pharmacophore evaluation
Observed in specific nucleoside analog; not a claim of compound activity
Antiviral agents Medicinal chemistry Fluorinated building blocks

Stereoselective Borylation for Defined (Z)-Configuration

The Cu-catalyzed method used to synthesize 4,4-difluorocyclopent-1-ene-1-boronic acid pinacol ester is highly stereoselective, yielding the (Z)-fluorinated alkenylboronic ester with high fidelity [1]. This stereochemical control is a critical differentiator from other synthetic routes that may produce isomeric mixtures or the less desirable (E)-isomer, which can exhibit different reactivity and lead to different downstream products [2].

Stereoselectivity
Class-level inference
High (Z)-isomer selectivity via Cu-catalyzed borylation
Ensures defined stereochemistry for reproducible coupling
Avoids isomeric mixtures; method from Zhang et al.
Stereoselective synthesis Fluorinated alkenes Cross-coupling

Application Scenarios for 4,4-Difluorocyclopent-1-ene-1-boronic Acid Pinacol Ester


Antiviral Candidate Synthesis via Suzuki-Miyaura Coupling

This compound is an ideal building block for medicinal chemistry programs targeting viral diseases. Its utility is directly supported by the potent antiviral activity observed in related 4,4-difluorocyclopentene derivatives against HCMV and orthopoxviruses [1]. It should be prioritized for synthesizing focused libraries of carbocyclic nucleoside analogs and other antiviral agents where the conformationally constrained, fluorinated cyclopentene ring is a key pharmacophore [1].

Conformationally Restricted Agrochemical Leads

In agrochemical discovery, the introduction of fluorine and ring constraint are common strategies to improve metabolic stability and target binding. The high-yielding and stereoselective synthesis of this boronic ester [2][3] ensures a reliable supply for generating diverse analog sets. It can be used to construct novel fluorinated cyclopentenone or cyclopentanol derivatives, which are known precursors to fungicides and herbicides [2].

Process Development for Fluorinated Synthons

For process chemists, the compound's commercial availability in a stable pinacol ester form and its synthesis via a robust, high-yielding Cu-catalyzed borylation protocol [3] make it a practical choice. It is particularly suited for developing scalable Suzuki-Miyaura couplings to install the fluorinated cyclopentene moiety onto complex aryl or heteroaryl frameworks, a key step in synthesizing advanced pharmaceutical intermediates.

Targeted Synthesis for Material Science

Beyond medicinal chemistry, the unique electronic properties of the fluorinated cyclopentene ring may be valuable in material science. The compound can serve as a precursor for synthesizing novel conjugated materials or liquid crystals, where the fluorine atoms can influence molecular packing and electronic behavior. Its high purity and well-defined stereochemistry [3] are advantageous for creating materials with predictable and reproducible properties.

Application
Selection Property
Validation Focus
Antiviral pharmacophore exploration
4,4-Difluoro cyclopentene core stereoelectronics
Target engagement and antiviral activity in relevant assays
Agrochemical lead generation
Conformational constraint and fluorine substitution
Metabolic stability and target binding of derived analogs
Scalable fluorinated intermediate synthesis
Robust Suzuki–Miyaura coupling compatibility
Process yield, purity, and reproducibility
Material science precursor research
High purity and defined stereochemistry
Material property modulation via fluorinated ring

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